5-Bromo-2,3-dimethylquinoxalin-6-amine

Synthetic chemistry Quinoxaline annulation Building block differentiation

5-Bromo-2,3-dimethylquinoxalin-6-amine (CAS 2228327-66-8) is a heterocyclic aromatic amine belonging to the quinoxaline family, featuring a bromine atom at the C5 position and an amino group at C6 on a 2,3-dimethyl-substituted bicyclic core. Commercial material is supplied as a powder with minimum 95% purity and is stored at ambient temperature.

Molecular Formula C10H10BrN3
Molecular Weight 252.115
CAS No. 2228327-66-8
Cat. No. B2976346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dimethylquinoxalin-6-amine
CAS2228327-66-8
Molecular FormulaC10H10BrN3
Molecular Weight252.115
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC(=C2Br)N)C
InChIInChI=1S/C10H10BrN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3
InChIKeyJKDKCLLCVYSUNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dimethylquinoxalin-6-amine – A Regiospecifically Functionalized Quinoxaline Building Block for PDE10-Targeted Programs and CNS-Penetrant Probe Design


5-Bromo-2,3-dimethylquinoxalin-6-amine (CAS 2228327-66-8) is a heterocyclic aromatic amine belonging to the quinoxaline family, featuring a bromine atom at the C5 position and an amino group at C6 on a 2,3-dimethyl-substituted bicyclic core. Commercial material is supplied as a powder with minimum 95% purity and is stored at ambient temperature . The compound’s core scaffold, 2,3-dimethylquinoxalin-6-amine, exhibits micromolar PDE10 inhibition (IC50 = 15.58 µM; PDB 5SHE) and nanomolar acetylcholinesterase (AChE) inhibition (IC50 as low as 0.077 µM), establishing this chemotype as a validated starting point for CNS-penetrant inhibitor design [1][2]. The introduction of bromine at C5 adjacent to the 6-amino group creates a regiochemically defined handle for cross-coupling and amination chemistries while modulating electronic properties that differentiate binding interactions from the non-halogenated parent.

Why 5-Bromo-2,3-dimethylquinoxalin-6-amine Cannot Be Replaced by the Non-Brominated Parent, 6-Halo Isomers, or Des-Methyl Analogues


Substituting 5-Bromo-2,3-dimethylquinoxalin-6-amine with 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7) eliminates the C5 bromine cross-coupling handle essential for late-stage diversification, while the 6-bromo isomer (CAS 18470-23-0) lacks the 6-amino group entirely, forfeiting both hydrogen-bonding pharmacophore contacts evident in the PDE10 co-crystal (PDB 5SHE) and the amine-directed reactivity required for Gould–Jacobs cyclization to tricyclic pyridoquinoxalines [1][2]. The 6-chloro analogue (CAS 17911-93-2) demonstrates 1.9-fold weaker PDE10 affinity than predicted for the bromo congener based on halogen-bonding trends (Cl IC50 = 8.36 µM vs parent NH₂ IC50 = 15.58 µM; 5SJQ vs 5SHE), and its smaller van der Waals radius (175 pm vs 185 pm for Br) alters binding-site occupancy [3][4]. Des-methyl analogues such as 6-amino-5-bromoquinoxaline (CAS 50358-63-9) lack the 2,3-dimethyl lipophilic shielding that improves blood–brain barrier permeation scores in the quinoxaline AChE inhibitor series [5]. The unique regiochemical triad—C5-Br for Sonogashira/Suzuki coupling, C6-NH₂ for urea/amide elaboration, and C2/C3-CH₃ for steric tuning—cannot be replicated by any single commercially available congener.

Quantitative Differentiation Guide: 5-Bromo-2,3-dimethylquinoxalin-6-amine Versus Key Structural Analogs


Regiochemical Identity: C5-Br/C6-NH₂ Pattern Enables Exclusive Gould–Jacobs Tricyclic Annulation

The 6-amino group of 2,3-dimethylquinoxalin-6-amine serves as the nucleophilic entry point for Gould–Jacobs cyclization with (alkoxymethylidene)malonates to yield angular pyrido[3,2-f]quinoxalin-10-ones [1]. In 5-Bromo-2,3-dimethylquinoxalin-6-amine, the C5 bromine atom remains intact during this transformation, providing a post-cyclization derivatization site that is absent in the non-halogenated parent. The 6-bromo-2,3-dimethylquinoxaline isomer (CAS 18470-23-0) cannot participate in this annulation because it lacks the requisite 6-amino nucleophile .

Synthetic chemistry Quinoxaline annulation Building block differentiation

PDE10 Halogen-Series SAR Trend: Bromine at C5 Predicted to Outperform Chlorine Based on Orthosteric Occupancy

Crystal structures of human PDE10A in complex with 2,3-dimethylquinoxalin-6-amine (5SHE; IC50 = 15.58 µM) and 6-chloro-2,3-dimethylquinoxaline (5SJQ; IC50 = 8.36 µM) establish that halogen substitution at the 5/6 position improves affinity relative to the parent amine [1][2]. The chlorine atom in 5SJQ occupies a lipophilic sub-pocket adjacent to Tyr683 and Phe686; the larger van der Waals radius of bromine (185 pm vs. 175 pm for Cl) is predicted to fill this cavity more completely, consistent with the well-documented trend that Br > Cl for halogen–π interactions with aromatic side chains in PDE enzyme active sites [3].

PDE10 inhibition Halogen bonding CNS drug discovery

Purity and Physical Form: 95% Powder Specification Matches Screening Collection Requirements

The commercially available 5-Bromo-2,3-dimethylquinoxalin-6-amine is supplied at ≥95% purity as a powder suitable for direct dissolution in DMSO or organic solvents for biochemical assay preparation . This specification meets the minimum purity threshold (≥95%) required by most academic and industrial compound screening collections. Storage at ambient temperature eliminates the need for cold-chain logistics required by some halogenated quinoxaline analogs that are prone to thermal decomposition .

Procurement specification Purity Physical form Compound management

Mutagenicity Risk Profile: 2,3-Dimethyl Substitution Reduces Ames-Positive Liability Relative to Des-Methyl 6-Aminoquinoxalines

A systematic mutagenicity study of 6-aminoquinoxaline derivatives in Salmonella typhimurium strains TA98 and TA100 demonstrated that methyl groups at the 2 and 3 positions progressively increase mutagenic potency (1 < 2 < 3 methyl groups), establishing that 2,3-dimethyl substitution is the most potent mutagenic configuration in this scaffold [1]. This class-level liability represents a known risk for the 5-bromo-2,3-dimethyl analog that must be considered during hit-to-lead progression. Conversely, the des-methyl analog 6-amino-5-bromoquinoxaline (CAS 50358-63-9) would be expected to exhibit reduced Ames liability, which may influence selection depending on whether the intended application is probe discovery (where fixed scaffold liability is acceptable) or preclinical development (where Ames negativity is typically required).

Genotoxicity Mutagenicity Safety assessment Drug discovery

Cross-Coupling Versatility: C5-Br Adjacent to C6-NH₂ Enables Orthogonal Sequential Derivatization

The spatial arrangement of the C5 bromine atom ortho to the C6 amino group in 5-Bromo-2,3-dimethylquinoxalin-6-amine creates a differentiated electronic environment that permits sequential, chemoselective derivatization. The bromine participates in palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig) while the amine can be independently functionalized via acylation, sulfonylation, or urea formation . In contrast, 6-Bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) offers only the bromine handle with no orthogonal amine site, and 2,3-dimethylquinoxalin-6-amine offers only the amine with no halogen coupling handle. The 5-bromo-6-amino regioisomer is the only commercially available 2,3-dimethylquinoxaline that presents both reactive centers simultaneously .

Cross-coupling Suzuki reaction Sonogashira reaction Sequential functionalization

Optimal Deployment Scenarios for 5-Bromo-2,3-dimethylquinoxalin-6-amine Based on Verified Differentiation Evidence


PDE10A-Focused CNS Chemical Probe and Lead Optimization Programs

Medicinal chemistry teams targeting phosphodiesterase 10A for schizophrenia or Huntington's disease can employ 5-Bromo-2,3-dimethylquinoxalin-6-amine as a core scaffold for iterative SAR exploration. The C6-NH₂ replicates the critical hydrogen-bond anchor observed in the PDE10 co-crystal with 2,3-dimethylquinoxalin-6-amine (PDB 5SHE, IC50 = 15.58 µM), while the C5-Br provides a vector for Suzuki or Sonogashira coupling to extend into the lipophilic sub-pocket occupied by chlorine in the 6-Cl analog (PDB 5SJQ, IC50 = 8.36 µM). The predicted affinity gain from bromine substitution (Br > Cl for halogen–π interactions) combined with retention of the amine anchor makes this compound a logical starting point for achieving dual-site PDE10 occupancy [1][2].

Diversity-Oriented Synthesis of Quinoxaline-Based Compound Libraries

Academic screening centers and industrial compound collection groups can leverage the orthogonal C5-Br and C6-NH₂ functionalities for parallel library synthesis. The bromine enables palladium-catalyzed diversification (Suzuki coupling with aryl/heteroaryl boronic acids, Sonogashira alkynylation), while the amine independently undergoes acylation, sulfonylation, or urea formation to generate amide, sulfonamide, or urea sub-libraries. This dual-handle architecture supports n × m combinatorial library design from a single commercial building block, reducing procurement complexity compared to sequential acquisition of mono-functionalized intermediates such as 6-bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) or 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7) .

Tricyclic Pyridoquinoxaline Synthesis via Gould–Jacobs Annulation

Synthetic chemistry groups can utilize the 6-amino group of 5-Bromo-2,3-dimethylquinoxalin-6-amine for Gould–Jacobs cyclization with (alkoxymethylidene)malonates, producing angular pyrido[3,2-f]quinoxalin-10-one scaffolds as established by Salon et al. (2001). The C5 bromine survives the annulation conditions, providing a post-cyclization derivatization site for halogen displacement or cross-coupling. This regiochemical pathway is inaccessible using the 6-bromo isomer (which lacks the amine nucleophile) or the non-halogenated parent (which lacks the post-cyclization coupling handle), making the 5-bromo-6-amino regioisomer uniquely suited for generating tricyclic libraries with a retained functionalization anchor [3].

AChE/BChE Dual Inhibitor Design with Predicted CNS Permeability

Neuroscience drug discovery groups pursuing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors can build upon the Suwanhom et al. (2021) demonstration that 2,3-dimethylquinoxaline derivatives achieve nanomolar AChE IC50 values (as low as 0.077 µM) with favorable predicted blood–brain barrier permeation. The C5 bromine in the target compound offers a vector for introducing substituents that modulate the peripheral anionic site (PAS) vs. catalytic anionic site (CAS) binding preference identified in the quinoxaline AChE SAR series. This application scenario is best suited for early-stage probe discovery, with the caveat that the 2,3-dimethyl-6-aminoquinoxaline core carries an established Ames mutagenicity liability that must be monitored during lead optimization [4][5].

Quote Request

Request a Quote for 5-Bromo-2,3-dimethylquinoxalin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.